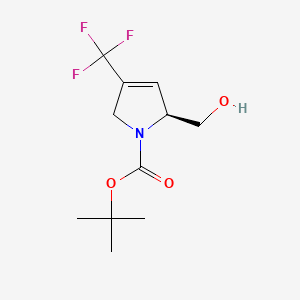

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

Description

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a dihydropyrrole ring

Properties

Molecular Formula |

C11H16F3NO3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1 |

InChI Key |

DXKFQVGYXPRPDW-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrole Core and Boc Protection

- Starting from appropriate amino alcohol precursors, the pyrrole ring is formed through cyclization reactions under controlled conditions.

- The nitrogen atom is protected with a tert-butyl carboxylate group (Boc) using tert-butyl chloroformate or similar reagents to prevent unwanted side reactions during subsequent steps.

Introduction of the Trifluoromethyl Group

Installation of the Hydroxymethyl Group with Stereocontrol

- The hydroxymethyl group at the 2-position is introduced using stereoselective reduction or substitution reactions.

- The (2S) stereochemistry is controlled by chiral auxiliaries or catalysts during these transformations, ensuring the desired enantiomer is obtained.

Reaction Mechanisms and Stereochemical Considerations

- The trifluoromethyl group’s strong electron-withdrawing effect stabilizes carbocationic or radical intermediates during ring formation and substitution reactions.

- The stereochemistry at the 2-position is controlled by chiral catalysts or starting materials, ensuring the (2S) configuration.

- Boc protection of the nitrogen prevents nucleophilic attack and stabilizes the molecule during multi-step synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H16F3NO3 |

| Molecular Weight | 267.24 g/mol |

| Key Functional Groups | tert-butyl carboxylate (Boc), hydroxymethyl, trifluoromethyl, dihydropyrrole ring |

| Typical Reaction Types | N-acylation, N-alkylation, electrophilic trifluoromethylation, palladium-catalyzed coupling |

| Catalysts | Pd(dppf)Cl2, Pd(PPh3)4 |

| Solvents | N,N-dimethylformamide, toluene, ethanol, water |

| Temperature Range | 80–85 °C |

| Atmosphere | Inert (nitrogen or argon) |

| Typical Yields | 41% (boronate ester formation), up to 93% (cross-coupling steps) |

Research and Literature Support

- The synthetic methodology is supported by experimental data involving palladium-catalyzed borylation and Suzuki cross-coupling reactions, which are standard in constructing complex pyrrole derivatives with trifluoromethyl substituents.

- Multi-step organic synthesis literature confirms the use of N-acylation and N-alkylation for pyrrole ring assembly and functionalization.

- The trifluoromethyl group’s influence on reactivity and stability is well documented in medicinal chemistry contexts, enhancing biological activity and membrane permeability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (2S)-2-(hydroxymethyl)-4-methyl-2,5-dihydropyrrole-1-carboxylate: Similar structure but lacks the trifluoromethyl group.

Tert-butyl (2S)-2-(hydroxymethyl)-4-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it distinct from other similar compounds and valuable for various applications .

Biological Activity

Chemical Identity and Properties

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a pyrrole derivative with the following characteristics:

- CAS Number : 2891580-61-1

- Molecular Formula : C11H16F3NO3

- Molecular Weight : 267.25 g/mol

- Purity : Typically around 95% .

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several potential mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the trifluoromethyl group may increase the electron-withdrawing capacity, enhancing the compound's ability to scavenge free radicals .

- Neuroprotective Effects : Research indicates that pyrrole derivatives can exhibit neuroprotective effects by modulating oxidative stress pathways. For example, compounds with similar frameworks have shown protective effects against oxidative stress-induced cell death in neuronal models .

- Anti-inflammatory Properties : Pyrrole derivatives often exhibit anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

In Vivo Studies

Research into related compounds has shown promise in various models of disease. For instance, pyrrole derivatives have been tested for their effects on metabolic diseases and inflammation in animal models, suggesting potential therapeutic applications .

Comparative Biological Activity Table

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of pyrrole derivatives on glial cells exposed to oxidative stress. The results indicated that certain structural modifications could significantly enhance protective efficacy against oxidative damage. While specific data on this compound are still emerging, similar compounds have shown promising results in this area .

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of pyrrole-based compounds highlighted their ability to reduce oxidative stress markers in cellular models. These findings suggest that this compound may possess similar properties, although direct studies are needed for confirmation .

Q & A

Basic: What synthetic strategies are effective for introducing the hydroxymethyl group in this compound?

Answer: The hydroxymethyl group is typically introduced via Mitsunobu-like reactions using tert-butyl-protected intermediates. For example, in a patent application (EP 4 374 877 A2), (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate was reacted with a trifluoromethyl-containing substrate under THF solvent at 70°C using N,N,N’,N’-tetramethylazodicarboxamide as a coupling agent . Purification via C18 reverse-phase chromatography (acetonitrile/water) achieved 90% yield, highlighting the importance of solvent polarity for isolating polar intermediates .

Basic: How is stereochemical integrity maintained during synthesis?

Answer: Chiral resolution or asymmetric catalysis is critical. In palladium-catalyzed aza-Heck cyclizations (e.g., related pyrrolidine syntheses), stereoselectivity is controlled by ligands like PA-(4-(CO2Et)C6H4), which favor cis/trans isomer ratios up to 14:1 . Post-synthesis, NOE NMR correlations between C1 and C4 protons are used to confirm stereochemistry when X-ray crystallography is impractical .

Advanced: What methodological challenges arise in characterizing trifluoromethyl-substituted dihydropyrroles?

Answer: The electron-withdrawing trifluoromethyl group complicates NMR interpretation due to signal splitting from - coupling. For example, in related compounds, NMR peaks near 120–125 ppm (q, Hz) confirm CF attachment . IR spectroscopy (e.g., C=O stretches at 1680–1720 cm) and high-resolution mass spectrometry (HRMS) are critical for validating molecular integrity .

Advanced: How do solvent and temperature affect reaction efficiency in dihydropyrrole synthesis?

Answer:

| Condition | Example | Yield | Reference |

|---|---|---|---|

| THF, 70°C | Mitsunobu coupling | 90% | |

| Dioxane, 130°C | Pd-catalyzed cyclization | 58% |

Polar aprotic solvents (THF) favor nucleophilic substitutions, while high-boiling solvents (dioxane) enable Pd-catalyzed cascades. Elevated temperatures (130°C) accelerate cyclization but may reduce selectivity, necessitating ligand optimization .

Advanced: How can contradictory stereochemical outcomes in similar syntheses be resolved?

Answer: Discrepancies in cis/trans ratios (e.g., 10:1 vs. 14:1 in related compounds) often stem from ligand steric effects or reaction time. For instance, extending reaction time in Pd-catalyzed systems increases trans isomer formation due to thermodynamic control . Computational modeling (DFT) of transition states can predict selectivity, while NOE NMR or Mosher ester analysis provides empirical validation .

Basic: Why is the tert-butyl group a preferred protecting group in this scaffold?

Answer: The tert-butyl group offers steric protection for the carbamate nitrogen, preventing undesired nucleophilic attacks during multi-step syntheses. Its stability under acidic conditions (e.g., TFA deprotection at 0°C) allows selective removal without disrupting the dihydropyrrole ring .

Advanced: What purification techniques are optimal for isolating polar intermediates?

Answer: Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is standard for polar intermediates, as demonstrated in EP 4 374 877 A2 . For non-polar byproducts, sequential flash chromatography (e.g., petroleum ether/acetone followed by toluene/EtOAc) achieves >95% purity, as shown in aza-Heck cyclizations .

Advanced: How to address low yields in multi-component reactions involving this compound?

Answer: Low yields often result from competing side reactions (e.g., over-alkylation). Strategies include:

- Stoichiometric control : Limiting reagent ratios (e.g., 1:2 substrate/coupling agent) .

- Additives : Using molecular sieves to scavenge water in moisture-sensitive steps .

- In situ monitoring : LC-MS tracking of intermediate formation to optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.